Tocris-0699 is a synthetic compound developed by Tocris Bioscience, a prominent supplier of innovative research tools in the life sciences. This compound is classified as a small molecule and is primarily utilized in biochemical research. Tocris Bioscience specializes in providing reagents that target various biological pathways, making Tocris-0699 a valuable asset for researchers investigating specific molecular interactions.
Tocris-0699 is synthesized through proprietary methods developed by Tocris Bioscience, which operates under the umbrella of Bio-Techne. The company is known for its extensive catalog of over 4,000 life science reagents, including GPCR ligands, neurotransmitters, and signaling inhibitors, which are essential for laboratory research .
Tocris-0699 falls under the category of organic compounds with potential applications in pharmacology and molecular biology. Its classification as a small molecule allows it to interact with various biological targets, making it suitable for studies related to drug discovery and development.
The synthesis of Tocris-0699 involves advanced organic chemistry techniques. Tocris Bioscience employs experienced chemists who utilize both established methodologies and innovative synthetic routes tailored to produce high-purity compounds .
The synthesis process typically includes:
The exact molecular formula and structural data would typically be provided by Tocris Bioscience upon request or through their product catalog. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the structure and purity of synthesized compounds .
Tocris-0699 may participate in various chemical reactions typical for small organic molecules, including:
Understanding the reactivity of Tocris-0699 is essential for predicting its behavior in biological systems. The compound's reactivity profile would be characterized by its functional groups and molecular architecture, which dictate how it interacts with enzymes or receptors.
The mechanism of action for Tocris-0699 is likely related to its ability to bind specific receptors or enzymes within biological pathways. While detailed mechanisms are not publicly available, compounds from Tocris often modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, or neurotransmission.
Research studies utilizing Tocris-0699 would typically explore its binding affinity and efficacy through various assays, providing data on its pharmacological properties.
While specific physical properties such as melting point or solubility are not detailed in the search results, small molecules like Tocris-0699 generally exhibit characteristics conducive to laboratory use, including:
Chemical properties include reactivity with other compounds and stability under various conditions (e.g., temperature, pH). Detailed analyses using techniques like NMR and HPLC help ascertain these properties .
Tocris-0699 serves multiple roles in scientific research:
The KOR was first proposed in 1976 through pharmacological studies in spinalized dogs, distinguishing it from MOR and δ-opioid receptors (DOR) [8]. Endogenous ligands (dynorphins) were identified later, binding KOR to modulate nociception, stress responses, and reward pathways. Early synthetic agonists like U-50488 (1982) provided foundational tools but lacked selectivity [4] [6].
Table 1: Evolution of Key KOR Agonists
Compound | Year | Selectivity | Key Advancement |
---|---|---|---|
U-50488 | 1982 | Moderate KOR selectivity | First non-peptide KOR agonist |
Salvinorin A | 2002 | High KOR selectivity | First non-nitrogenous natural agonist |
BRL 52537 | 1991 | >25× selective for KOR | Optimized potency/selectivity |
BRL 52537 emerged from GlaxoSmithKline’s efforts to refine arylacetamide-based KOR agonists. Its structure—(±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine hydrochloride—enhanced receptor binding kinetics, achieving 25-fold greater in vivo potency than morphine [2] [10]. This positioned it as a gold standard for in vitro and behavioral KOR studies.
BRL 52537’s high KOR specificity (Ki ~nM range) enabled critical advances:
Selective KOR agonists like BRL 52537 underpin three research domains:
Table 2: Research Applications of BRL 52537
Domain | Key Study | Outcome |
---|---|---|
Pain Pathways | Morse et al. (2013) label-free pharmacology | Quantified BRL 52537’s KOR efficacy/kinetics |
Ligand Bias | Comparison with salvinorin A in β-arrestin recruitment assays | Confirmed BRL 52537’s G-protein bias |
Receptor Dynamics | Cryo-EM structures of KOR-Gi complex (2023) | Visualized BRL 52537-induced conformational changes |
Despite discontinuation, BRL 52537 remains a reference compound for developing biased KOR ligands [2] [10]. Its legacy persists in structure-activity studies of newer agonists (e.g., nalfurafine) [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7